molecular formula C18H37NO2 B1616239 n-hydroxyoctadecanamide CAS No. 6540-56-3

n-hydroxyoctadecanamide

Cat. No.: B1616239
CAS No.: 6540-56-3
M. Wt: 299.5 g/mol
InChI Key: ZSEUZYCBPBIUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Hydroxyoctadecanamide is a fatty acid amide derivative of interest in several research fields. Compounds within this chemical family are primarily investigated as collectors in the froth flotation process for mineral beneficiation. Specifically, hydroxamic acid derivatives like N,9,10-trihydroxyoctadecanamide have been studied for the selective separation of calcium-containing minerals such as fluorite (CaF2) from calcite (CaCO3) . Their research value lies in their potential for superior selectivity compared to traditional carboxylic acid collectors, which could lead to more efficient mineral processing . The mechanism of action is attributed to the molecular structure, which contains an N-hydroxy amide group. This functional group can act as a chelating agent, forming coordination complexes with metal cations on mineral surfaces . This chemisorption creates a hydrophobic layer on the target mineral, enabling its separation from gangue in a flotation cell. Researchers are exploring the structure-activity relationships of these compounds to optimize their collecting efficiency and selectivity. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Please consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

6540-56-3

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

N-hydroxyoctadecanamide

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h21H,2-17H2,1H3,(H,19,20)

InChI Key

ZSEUZYCBPBIUPT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NO

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NO

Other CAS No.

6540-56-3

Origin of Product

United States

Synthetic Methodologies for N Hydroxyoctadecanamide and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis remains the most common approach for producing N-hydroxyoctadecanamide and its analogs. These methods typically revolve around the activation of the carboxylic acid group of octadecanoic acid to facilitate its reaction with hydroxylamine (B1172632).

Amidation reactions are central to the synthesis of this compound. organic-chemistry.org These reactions involve the coupling of a carboxylic acid (octadecanoic acid) with an amine (hydroxylamine). Due to the relatively low reactivity of carboxylic acids themselves, coupling agents are employed to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the hydroxylamine. nih.gov

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), are widely used reagents for promoting amide bond formation. wikipedia.orgcitizendium.org The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. citizendium.org This intermediate readily reacts with hydroxylamine to yield this compound and a dicyclohexylurea byproduct. citizendium.org The reaction is typically performed in anhydrous organic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A significant drawback of this method is the formation of the insoluble dicyclohexylurea byproduct, which must be removed by filtration. wikipedia.org

ParameterValue/ConditionReference
Coupling AgentDicyclohexylcarbodiimide (DCC)
Starting MaterialsOctadecanoic Acid, Hydroxylamine evitachem.com
SolventAnhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature0°C to 25°C
Reaction Time12–24 hours
ByproductDicyclohexylurea (precipitate)

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a triazine-based coupling agent that serves as an efficient alternative to carbodiimides. wikipedia.orgresearchgate.net DMTMM activates the carboxylic acid to form a reactive ester. wikipedia.org This active ester then undergoes aminolysis with hydroxylamine to form the desired this compound. A key advantage of using DMTMM is that its byproducts are water-soluble, simplifying the purification process as they can be removed by aqueous extraction, thus avoiding the filtration issues associated with DCC. Furthermore, DMTMM is known to be effective in aqueous and alcoholic solvents, offering a greener alternative to chlorinated solvents. nih.govtcichemicals.com

For larger-scale production, continuous flow synthesis offers significant advantages over traditional batch processing. innovation.ca In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. innovation.cabeilstein-journals.org This enhanced control leads to better consistency, higher yields, and improved safety, particularly for reactions that are highly exothermic. innovation.ca The application of continuous flow technology to amide synthesis allows for efficient production and in-line purification, making it a viable method for the industrial-scale manufacturing of this compound and its analogs. flinders.edu.au

Amidation Reactions and Coupling Agents

Enzymatic Synthesis Strategies

Enzymatic synthesis presents a sustainable and highly specific alternative to chemical methods. nih.govuva.nl This approach utilizes enzymes, such as lipases or amidases, to catalyze the formation of the amide bond under mild conditions, often in aqueous media. researchgate.net

A specific study has demonstrated the biotransformation of 12-hydroxyoctadecanoic acid into 12-hydroxyoctadecanamide using the microbial isolate Bacillus cereus 50. researchgate.net In this process, the bacterium was cultivated in a yeast extract medium containing the fatty acid substrate. The enzymatic machinery of the microorganism catalyzed the amidation reaction. researchgate.net The study reported that the nitrogen atom for the amide group was derived from amino acids in the medium. researchgate.net This biocatalytic method highlights a promising route for the green synthesis of hydroxy fatty acid amides. researchgate.net

ParameterValue/ConditionReference
MicroorganismBacillus cereus 50 researchgate.net
Substrate12-Hydroxyoctadecanoic acid researchgate.net
Medium1% Yeast Extract researchgate.net
Temperature30°C researchgate.net
Yield (after 2 days)9.1% researchgate.net
Yield (after 5 days)21.5% researchgate.net

Lipase-Catalyzed Reactions for Amide Bond Formation

The formation of the amide bond in this compound can be efficiently achieved through lipase-catalyzed reactions. Lipases, a class of hydrolases, have demonstrated remarkable catalytic activity for esterification and amidation reactions, particularly in non-aqueous environments. mdpi.com Candida antarctica lipase (B570770) B (CALB) is one of the most extensively used lipases for this purpose due to its broad substrate specificity and high stability in organic solvents. mdpi.comnih.gov

The enzymatic synthesis of amides typically involves the reaction of a carboxylic acid or its ester with an amine. In the case of this compound, this would involve the reaction of octadecanoic acid (stearic acid) or its ester with hydroxylamine. The use of lipases offers several advantages over traditional chemical methods, including mild reaction conditions, high chemo- and regioselectivity, and the avoidance of harsh reagents. nih.gov

Research has shown that immobilized lipases, such as Novozym 435 (a commercial preparation of CALB immobilized on an acrylic resin), are particularly effective for amide synthesis. mdpi.comrsc.org Immobilization enhances the enzyme's stability and allows for its easy recovery and reuse, making the process more cost-effective and sustainable. mdpi.com The reaction rate and yield can be influenced by several factors, including the choice of solvent, temperature, and the molar ratio of the substrates. mdpi.comnih.gov

Table 1: Key Parameters in Lipase-Catalyzed Amide Synthesis

Parameter Description Impact on Reaction
Enzyme Source The specific lipase used, e.g., Candida antarctica lipase B (CALB), Rhizomucor miehei lipase (RML). nih.gov Different lipases exhibit varying activities and selectivities towards different substrates. CALB is often preferred for its versatility. nih.gov
Acyl Donor Carboxylic acid (e.g., stearic acid) or its ester (e.g., methyl stearate). The reactivity of the acyl donor can affect the reaction rate. Esters are often used as they can lead to higher yields in some cases.
Acyl Acceptor Amine or hydroxylamine. For this compound, hydroxylamine is the acceptor. The nucleophilicity of the acceptor is a key factor.
Solvent Organic solvents like hexane (B92381), toluene, or solvent-free systems. nih.gov The solvent influences enzyme activity and substrate solubility. Hydrophobic solvents are generally preferred for amidation. nih.gov
Temperature Typically in the range of 30-60°C. ajol.info Affects the reaction rate and enzyme stability. Higher temperatures can increase the rate but may also lead to enzyme denaturation. ajol.info
Water Activity The amount of water present in the reaction medium. A critical parameter for lipase activity in non-aqueous media. A small amount of water is often necessary to maintain the enzyme's active conformation.
Immobilization The enzyme can be free or immobilized on a solid support. Immobilization generally improves enzyme stability, reusability, and simplifies product purification. academie-sciences.fr

Enzyme Reactor Technologies for Biocatalytic Processes

To enhance the efficiency and scalability of biocatalytic processes like the synthesis of this compound, various enzyme reactor technologies have been developed. These reactors are designed to provide a controlled environment for the enzymatic reaction, leading to improved productivity and process stability. chemrxiv.org

One of the most promising technologies is the Enzyme Membrane Reactor (EMR) . In an EMR, the enzyme is typically in a soluble form and is retained within the reactor by a semi-permeable membrane that allows for the continuous removal of the product. chemrxiv.org This setup helps to overcome product inhibition and can lead to higher conversion rates. chemrxiv.org

Another widely used technology is the Packed-Bed Reactor (PBR) . In a PBR, the enzyme is immobilized onto solid particles, which are then packed into a column. academie-sciences.frmdpi.com The substrate solution is continuously passed through the column, allowing for a continuous production process. mdpi.com PBRs offer high enzyme loading and good operational stability, making them suitable for industrial-scale production. academie-sciences.fr The choice of the immobilization support and the flow rate are critical parameters for optimizing the performance of a PBR. mdpi.com

Microreactors have also emerged as a powerful tool for biocatalytic process development. teknoscienze.com These are small-scale reactors with micro-structured channels that provide excellent mass and heat transfer, allowing for precise control over reaction conditions. teknoscienze.com While typically used for process optimization at a small scale, the knowledge gained from microreactor studies can be valuable for scaling up the process.

Table 2: Comparison of Enzyme Reactor Technologies

Reactor Type Principle of Operation Advantages Disadvantages
Enzyme Membrane Reactor (EMR) Soluble enzyme is retained by a membrane; product is continuously removed. chemrxiv.org Overcomes product inhibition; allows for continuous operation; high conversion rates. chemrxiv.org Membrane fouling can be an issue; potential for enzyme leakage.
Packed-Bed Reactor (PBR) Immobilized enzyme is packed in a column; substrate flows through. academie-sciences.frmdpi.com High enzyme loading; good operational stability; suitable for continuous production. academie-sciences.fr Potential for pressure drop; mass transfer limitations can occur.
Stirred-Tank Reactor (STR) Enzyme (free or immobilized) is suspended in a stirred vessel. Good mixing; can be operated in batch or continuous mode. Shear stress can damage the enzyme; lower productivity compared to continuous systems for some reactions.
Microreactor Reaction occurs in micro-structured channels. teknoscienze.com Excellent mass and heat transfer; precise control over reaction conditions; low material consumption for screening. teknoscienze.com Not suitable for large-scale production without scale-out strategies.

Chemoenzymatic Routes for this compound Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create complex molecules like this compound derivatives. nih.gov This approach allows for the modification of the parent molecule at specific positions, leading to a wide range of analogs with potentially enhanced or novel biological activities.

A typical chemoenzymatic route might involve an initial enzymatic step to create a key intermediate, followed by one or more chemical steps to introduce the desired functional groups. For instance, a lipase could be used to selectively acylate a polyol with octadecanoic acid, followed by a chemical step to introduce the N-hydroxy group. Alternatively, an enzymatic reaction could be used in the final step to introduce a specific functional group onto a chemically synthesized precursor. researchgate.net

Stereoselective Synthesis of this compound Analogs

The synthesis of stereochemically pure analogs of this compound is crucial for understanding their structure-activity relationships. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule, which is often challenging but essential as different stereoisomers can have vastly different biological activities.

Various strategies have been developed for the stereoselective synthesis of complex molecules, and these can be applied to the synthesis of this compound analogs. rsc.orgrsc.org One common approach is the use of chiral catalysts, including enzymes, to control the stereochemical outcome of a reaction. nih.gov For example, lipases can exhibit high enantioselectivity in the resolution of racemic mixtures or in the asymmetric acylation of prochiral substrates. utupub.fi

Another approach involves the use of chiral starting materials, or "chiral pool synthesis," where a readily available enantiomerically pure natural product is used as a starting point for the synthesis. nih.gov For analogs of this compound with chiral centers in the acyl chain, this could involve starting from a chiral fatty acid derivative.

Asymmetric transformations, such as asymmetric hydrogenation or epoxidation, can also be employed to introduce chiral centers with high stereocontrol. nih.gov The choice of the synthetic strategy will depend on the specific structure of the desired analog and the location of the chiral centers.

Synthesis of Isotopically Labeled this compound Probes (e.g., Deuterated Analogs)

Isotopically labeled probes, such as deuterated analogs of this compound, are invaluable tools for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry-based quantification. symeres.comacanthusresearch.com The replacement of one or more hydrogen atoms with deuterium (B1214612) (²H or D) can alter the pharmacokinetic profile of a drug by affecting its metabolic rate, a phenomenon known as the kinetic isotope effect. scielo.org.mxrug.nl

The synthesis of deuterated compounds can be achieved through several methods. researchgate.net One common approach is to use a deuterated starting material in the synthesis. nih.gov For example, to synthesize a deuterated this compound, one could start with deuterated stearic acid. This method ensures that the deuterium atoms are incorporated at specific positions in the molecule. acanthusresearch.com

Another method is through hydrogen-deuterium exchange reactions, where a non-deuterated compound is treated with a deuterium source, such as D₂O, in the presence of a catalyst. x-chemrx.com This method can be used to introduce deuterium atoms at specific positions, often at C-H bonds adjacent to a carbonyl group or other activating functional groups. researchgate.net

The synthesis of other isotopically labeled analogs, such as those containing ¹³C or ¹⁵N, typically involves the use of labeled precursors in a de novo synthesis. symeres.comacanthusresearch.com These labeled compounds are essential for mechanistic studies and for advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy. symeres.com

Table 3: Methods for Synthesizing Isotopically Labeled Compounds

Isotopic Label Synthetic Method Description
Deuterium (²H or D) Use of deuterated starting materials. nih.gov A precursor molecule already containing deuterium at the desired position(s) is used in the synthesis. nih.gov
Hydrogen-Deuterium (H/D) Exchange. x-chemrx.com The target molecule is treated with a deuterium source (e.g., D₂O) and a catalyst to replace specific hydrogen atoms with deuterium. x-chemrx.com
Carbon-13 (¹³C) De novo synthesis with ¹³C-labeled precursors. acanthusresearch.com The molecule is constructed from smaller building blocks, at least one of which contains a ¹³C atom. acanthusresearch.com
Nitrogen-15 (¹⁵N) De novo synthesis with ¹⁵N-labeled precursors. acanthusresearch.com Similar to ¹³C labeling, the synthesis utilizes starting materials containing ¹⁵N. acanthusresearch.com

Biological Roles and Mechanisms of Action of N Hydroxyoctadecanamide

Interactions with Cellular Components

The bioactivity of N-hydroxyoctadecanamide is fundamentally linked to its molecular structure, which facilitates a range of interactions with cellular components like membranes and proteins.

Membrane and Protein Interactions

As an amphiphilic molecule, this compound possesses both a long, hydrophobic hydrocarbon tail and a polar head group. This dual nature governs its interaction with biological membranes. The hydrophobic portion can penetrate or embed within the nonpolar core of the lipid bilayer, while the polar head group can interact with the hydrophilic surfaces. researchgate.netwikipedia.org This association can influence membrane properties and is crucial for the compound's function. nih.gov

The interaction is not limited to the lipid bilayer; these molecules can also engage with membrane-associated proteins. nih.gov Such interactions can be transient, regulating cellular signaling and other events at the membrane surface. wikipedia.org The binding can lead to conformational changes in protein domains, potentially activating their biological functions. wikipedia.org Furthermore, the localization of these molecules at the membrane facilitates the assembly of protein complexes by enhancing the likelihood of protein-protein interactions. wikipedia.org The physical state of the membrane, including lipid packing and curvature, can also modulate how proteins and associated molecules like this compound interact.

Table 1: Interactions of this compound with Cellular Components This table is based on established principles of molecular interactions for amphiphilic compounds and related fatty acid amides.

Cellular ComponentType of InteractionGoverning PrinciplePotential Outcome
Lipid BilayerHydrophobic InteractionThe long octadecanoyl tail embeds within the nonpolar membrane core.Anchoring of the molecule to the cell membrane; potential alteration of membrane fluidity and structure.
Membrane Surface / Aqueous EnvironmentHydrophilic InteractionThe polar N-hydroxyamide headgroup interacts with water and polar lipid heads.Proper orientation of the molecule at the membrane interface.
Membrane ProteinsNon-covalent BindingA combination of hydrophobic and electrostatic interactions with protein surfaces.Modulation of protein conformation and activity; facilitation of protein complex assembly. wikipedia.org

Molecular Target Binding Modalities (e.g., Hydrogen Bonding, π-π Interactions)

At the molecular level, the binding of this compound to its biological targets is mediated by specific non-covalent interactions. The most significant of these are hydrogen bonds. The presence of both a hydroxyl (-OH) group and an amide (-NH-C=O) group allows the molecule to act as both a hydrogen bond donor and acceptor. libretexts.org These hydrogen bonds can form with amino acid residues in proteins, influencing the protein's structure and function. nih.gov This type of bonding is a cornerstone of protein secondary structure and molecular recognition. libretexts.org

The effectiveness of hydrogen bonds in regulating molecular interactions depends on a donor-acceptor pairing mechanism that competes with the surrounding water molecules. nih.gov For a stable interaction to occur, the hydrogen bonds formed between the ligand and its receptor often need to be more favorable than the bonds each would form with water. nih.gov While this compound lacks an aromatic ring for π-π interactions, its long alkyl chain contributes significantly to binding through hydrophobic interactions, particularly with nonpolar pockets on target proteins.

Modulation of Biological Processes

This compound and related fatty acid amides are recognized for their ability to modulate a variety of critical biological processes.

Immunomodulatory Effects: Anti-inflammatory Pathways

Compounds structurally similar to this compound are known to exhibit anti-inflammatory properties. The mechanisms often involve the modulation of key signaling pathways that regulate the immune response. A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of many pro-inflammatory genes. dovepress.commdpi.com In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. dovepress.commdpi.com Inflammatory stimuli trigger the phosphorylation and degradation of IκBα, allowing NF-κB to move to the nucleus and activate pro-inflammatory genes. dovepress.complos.org Anti-inflammatory agents can suppress this pathway, preventing NF-κB activation. mdpi.comcellmolbiol.org

Another critical set of pathways involves Mitogen-Activated Protein Kinases (MAPKs), such as p38, JNK, and ERK. mdpi.com These kinases are part of a cascade that transmits inflammatory signals and can lead to the activation of transcription factors like NF-κB. mdpi.complos.org Inhibition of MAPK phosphorylation is a common mechanism for anti-inflammatory compounds. mdpi.comcellmolbiol.org By downregulating the NF-κB and MAPK pathways, such molecules can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and enzymes like cyclooxygenase-2 (COX-2). cellmolbiol.orgdovepress.com

Table 2: Potential Anti-inflammatory Mechanisms This table outlines common pathways targeted by anti-inflammatory fatty acid amides.

Signaling PathwayKey ProteinsModulatory ActionResulting Effect
NF-κB PathwayNF-κB, IκBαInhibition of IκBα degradation, preventing NF-κB nuclear translocation. dovepress.commdpi.commdpi.comDecreased expression of pro-inflammatory genes and cytokines (e.g., TNF-α, IL-6). dovepress.com
MAPK Pathwayp38, JNK, ERKInhibition of kinase phosphorylation. mdpi.comReduced downstream activation of inflammatory transcription factors. plos.org
Pro-inflammatory MediatorsCOX-2, iNOSSuppression of gene expression. cellmolbiol.orgReduced production of prostaglandins (B1171923) and nitric oxide. cellmolbiol.org

Neurobiological System Modulation: Endocannabinoid Signaling Pathways

This compound belongs to the broad class of N-acylethanolamines, which also includes the well-known endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates a wide array of physiological processes. nih.govbms.com It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them. dovepress.commdpi.com

One of the key therapeutic strategies for modulating the ECS is to increase the levels of endogenous cannabinoids. nih.govbms.com This can be achieved by inhibiting the enzymes responsible for their breakdown. dovepress.com The primary enzyme for degrading anandamide is Fatty Acid Amide Hydrolase (FAAH). mdpi.com By inhibiting FAAH, the concentration and duration of action of anandamide are increased, enhancing its signaling effects without the need for direct receptor agonists. dovepress.combms.com Given its structural similarity to other N-acylethanolamines that act as FAAH substrates or inhibitors, this compound may modulate the ECS by interacting with this key metabolic enzyme, thereby influencing neuronal activity, neuroinflammation, and other ECS-regulated functions. nih.govbms.com

Antimicrobial Modalities: Disruption of Microbial Cell Membranes

A significant biological role for amphiphilic molecules like this compound is their potential antimicrobial activity, which is often mediated by the physical disruption of microbial cell membranes. pharmafeatures.comfrontiersin.org This mechanism is particularly effective because it presents a high evolutionary barrier for the development of resistance compared to the inhibition of specific enzymes. pharmafeatures.com

The process begins with the molecule's polar or charged head group interacting with the negatively charged components of bacterial cell surfaces, such as phospholipids. pharmafeatures.comfrontiersin.org Following this initial electrostatic attachment, the long hydrophobic tail embeds itself into the lipid bilayer. pharmafeatures.com This insertion destabilizes the membrane's architecture, leading to increased permeability, the formation of pores, and leakage of essential ions and cellular contents, ultimately causing cell death. frontiersin.orgrsc.org This mode of action, which physically compromises the integrity of the bacterial membrane, is a hallmark of many antimicrobial peptides and lipids. pharmafeatures.comfrontiersin.org Studies using fluorescent dyes have visualized this damage, showing that such compounds can permeabilize the bacterial membrane, which is a key factor in their antimicrobial efficacy. frontiersin.orgfrontiersin.org

Exosome Release Regulation in Neuronal Systems

Currently, there is a notable lack of direct scientific research specifically investigating the role of this compound in the regulation of exosome release within neuronal systems. Exosomes are small extracellular vesicles that play a crucial role in intercellular communication in the central nervous system by transporting proteins, lipids, and nucleic acids between cells. mdpi.com While direct evidence for this compound's involvement is absent, the functions of structurally related lipid molecules, particularly ceramides (B1148491) and other fatty acid amides, in exosome biology offer a potential framework for understanding its hypothetical role.

Exosomes are known to have a lipid composition that is distinct from their parent cells, often showing an enrichment in specific lipid species such as cholesterol, sphingomyelin, and ceramides. nih.govmdpi.com This specific lipid makeup is not just a passive feature but is actively involved in the biogenesis and release of exosomes. nih.gov

Ceramides, which, like this compound, are a type of fatty acid amide, have been identified as key regulators of exosome formation and secretion. mdpi.com They are integral to the endosomal sorting complex required for transport (ESCRT)-independent pathway of exosome biogenesis. mdpi.com The generation of ceramide within the membranes of multivesicular bodies (MVBs) can induce the inward budding of the membrane to form intraluminal vesicles (ILVs), which are the precursors to exosomes. mdpi.com When these MVBs fuse with the plasma membrane, the ILVs are released into the extracellular space as exosomes. Studies have shown that inhibiting ceramide synthesis can lead to a reduction in exosome release. mdpi.com For instance, research on plant-derived ceramides has demonstrated their ability to promote exosome release from neuronal cells. nih.gov

Furthermore, the broader class of N-acylethanolamines (NAEs), which are also fatty acid amides, function as important signaling lipids in the nervous system, with established neuroprotective and anti-inflammatory properties. dntb.gov.uaresearchgate.netnih.gov The levels of certain NAEs have been observed to be altered in various neurological conditions. biorxiv.org For example, oleamide, a primary fatty acid amide, has been detected at elevated concentrations in the blood and exosomes of individuals with Alzheimer's disease, suggesting a potential link between fatty acid amides and pathological exosome signaling in neurodegeneration. biorxiv.org

Given that this compound shares the fundamental fatty acid amide structure with these bioactive lipids, it is plausible that it could participate in similar biological processes. Its potential influence on exosome release in neuronal systems could be hypothesized to occur through several mechanisms:

Modulation of Membrane Properties: By incorporating into the membranes of multivesicular bodies, this compound could alter membrane fluidity and curvature, thereby influencing the budding of intraluminal vesicles and subsequent exosome formation.

Interaction with Exosome Biogenesis Machinery: It might directly or indirectly interact with proteins involved in exosome formation and release, potentially modulating their activity.

Precursor for Other Bioactive Lipids: this compound could serve as a precursor for the synthesis of other lipid signaling molecules that are known to regulate exosome release.

However, without direct experimental evidence, these proposed mechanisms remain speculative. Future research is necessary to elucidate whether this compound plays any role in the complex process of exosome release in neuronal systems and to what extent it might contribute to neural signaling and pathology.

Table of Research Findings on Related Compounds:

Compound/Lipid ClassCell Type/SystemKey FindingCitation
CeramidesGeneralInvolved in the biogenesis and secretion of extracellular vesicles. mdpi.com
Plant-derived CeramidesNeuronal CellsPromote exosome release. nih.gov
SphingolipidsCancer CellsEnriched in exosomes compared to parent cells. mdpi.com
OleamideAlzheimer's PatientsFound at elevated levels in blood and exosomes. biorxiv.org
N-acylethanolaminesGeneralSignaling lipids with neuroprotective and anti-inflammatory roles. dntb.gov.uaresearchgate.netnih.gov

Cellular Signaling Pathways and Receptor Interactions

Investigation of Key Signaling Cascades

Research into the effects of N-hydroxyoctadecanamide has revealed its involvement in several critical signaling pathways that regulate cellular processes such as inflammation, cell growth, and differentiation.

Modulation of NF-κB Pathway Activity

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses. Studies have explored the potential of various natural compounds to modulate this pathway. The canonical NF-κB pathway is activated by a variety of stimuli, leading to the transcription of pro-inflammatory genes. The interplay between NF-κB and other signaling pathways, such as the MAPK pathway, is also a critical aspect of cellular signaling. While the general mechanisms of NF-κB modulation are well-studied, specific investigations into the direct effects of this compound on this pathway are limited.

Influence on PI3K/AKT/mTOR Signaling

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. The pathway is activated by growth factors and hormones, leading to a cascade of phosphorylation events that ultimately activate mTOR. The PI3K/AKT/mTOR pathway's role in cellular metabolism and its intricate network of interactions make it a significant area of research. The specific influence of this compound on the components of the PI3K/AKT/mTOR signaling cascade is an area of ongoing investigation.

Crosstalk with Notch and Wnt Pathways

The Notch and Wnt signaling pathways are fundamental to embryonic development and tissue homeostasis. Crosstalk between these pathways is essential for the coordinated regulation of cellular processes. The Wnt/β-catenin pathway, for instance, is known to interact with the Notch signaling cascade in various cellular contexts. Activation of the Notch pathway can influence the expression of genes that are also targets of the Wnt pathway. The potential for this compound to mediate its effects through the intricate crosstalk between the Notch and Wnt signaling pathways is a subject of scientific inquiry.

Interplay with MAPK and Ras Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Ras pathways are critical for signal transduction from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. The Ras family of small GTPases acts as molecular switches in response to extracellular signals, often activating downstream MAPK cascades. The interplay between these pathways is complex, with multiple points of interaction and regulation. Understanding how compounds like this compound might influence the dynamic interplay between the MAPK and Ras signaling pathways is crucial for a complete picture of its cellular effects.

Receptor Interaction Studies

To fully comprehend the mechanism of action of this compound, it is essential to characterize its direct interactions with cellular receptors.

Characterization of Ligand-Receptor Binding Events

The initial step in the action of many bioactive molecules is their binding to specific receptors. The characterization of these ligand-receptor binding events is fundamental to drug discovery and molecular pharmacology. Various techniques, such as receptor binding assays, are employed to determine the affinity and specificity of a ligand for its receptor. These studies can reveal the binding kinetics and thermodynamics of the interaction, providing insights into the molecular basis of the ligand's activity. While N-acylethanolamides, a class of lipids to which this compound belongs, are known to interact with receptors like PPARα, GPR119, GPR55, and TRPV1, detailed binding studies specifically for this compound are an area for further research. The development of specific assays to screen for and characterize the binding of novel ligands is a continuous effort in the field.

Mechanisms of Receptor Activation and Inhibition

This compound is understood to modulate cellular signaling pathways primarily through indirect mechanisms rather than by direct binding to and activation or inhibition of receptors. Its principal mode of action is believed to be the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH) mdpi.comresearchgate.netnih.govwikipedia.org. This inhibition leads to an increase in the endogenous levels of several N-acylethanolamines (NAEs), most notably anandamide (B1667382) (N-arachidonoylethanolamine or AEA) nih.govnih.gov. These elevated levels of endogenous ligands then act on their respective receptors, leading to downstream signaling events.

The primary receptors affected by this indirect action are the cannabinoid receptors (CB1 and CB2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor nih.govnih.govrealmofcaring.org.

Indirect Activation of Cannabinoid Receptors (CB1 and CB2):

Anandamide, an endogenous cannabinoid, is a known agonist for both CB1 and CB2 receptors realmofcaring.orgnih.govnih.gov. By inhibiting FAAH, this compound effectively increases the concentration and prolongs the action of anandamide at these receptors nih.govphysoc.org.

CB1 Receptors: Predominantly found in the central nervous system, the activation of CB1 receptors by anandamide typically leads to the inhibition of adenylyl cyclase and certain voltage-gated calcium channels, as well as the stimulation of inwardly rectifying potassium channels realmofcaring.orgnih.govresearchgate.net. This results in a modulation of neurotransmitter release nih.gov.

CB2 Receptors: Primarily expressed in immune cells, the activation of CB2 receptors by anandamide is also coupled to the inhibition of adenylyl cyclase realmofcaring.org.

The activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events, influencing processes such as pain perception, inflammation, and mood physoc.orgresearchgate.net.

Modulation of TRPV1 Receptors:

Anandamide is also a full agonist of the TRPV1 receptor, a non-selective cation channel involved in pain sensation and temperature regulation nih.govnih.govfrontiersin.org. Increased anandamide levels due to FAAH inhibition by this compound can lead to the activation and subsequent desensitization of TRPV1 receptors nih.govnih.gov. This dual action can contribute to complex effects on nociception.

The following table summarizes the key molecular interactions involved in the indirect receptor modulation by this compound:

Endogenous LigandPrimary Catabolic EnzymeReceptor(s) ActivatedPrimary Signaling Effect of Receptor Activation
Anandamide (AEA)Fatty Acid Amide Hydrolase (FAAH)CB1, CB2Inhibition of adenylyl cyclase, modulation of ion channels
Anandamide (AEA)Fatty Acid Amide Hydrolase (FAAH)TRPV1Influx of cations (e.g., Ca2+, Na+), leading to depolarization

Formation of Multimeric Receptor Complexes

Current scientific literature does not provide direct evidence to suggest that this compound itself induces the formation of multimeric receptor complexes. However, the receptors that are indirectly activated by the downstream effects of this compound, namely the cannabinoid receptors (CB1 and CB2), are known to form such complexes.

Cannabinoid receptors, as members of the G protein-coupled receptor (GPCR) family, can exist and function as monomers, but also form homomers (complexes of the same receptor type) and heteromers (complexes of different receptor types) nih.gov. The formation of these receptor complexes can significantly influence their signaling properties, including ligand binding, G protein coupling, and downstream effector activation nih.govyoutube.com.

For instance, CB1 receptors have been shown to form heterodimers with other GPCRs, such as dopamine D2 receptors and opioid receptors nih.gov. This hetero-dimerization can alter the pharmacological response to agonists. While this compound does not directly participate in this process, by increasing the levels of the endogenous CB1 agonist anandamide, it can contribute to the activation of these pre-existing or dynamically forming receptor complexes.

The table below outlines the types of receptor complexes that the targets of this compound's indirect action are known to form:

ReceptorKnown to Form Homomers?Known to Form Heteromers with...
CB1 YesD2 dopamine receptors, Opioid receptors, and others
CB2 YesCB1 receptors, and others
TRPV1 Yes (tetramers)Not extensively documented with CB receptors

It is important to reiterate that the role of this compound in the context of multimeric receptor complexes is passive and indirect, stemming from its potential to elevate the concentration of endogenous ligands that then act on these receptor assemblies.

Allosteric Modulation in this compound-Receptor Systems

There is no direct evidence in the reviewed scientific literature to indicate that this compound functions as an allosteric modulator at any receptor. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand nih.govwikipedia.orgtaylorandfrancis.comnih.gov. This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand nih.govwikipedia.orgnih.gov.

While this compound itself does not appear to be an allosteric modulator, the endocannabinoid system it influences is subject to allosteric regulation. For example, allosteric modulators of the CB1 receptor have been identified, which can fine-tune the receptor's response to anandamide doi.org.

The mechanism of action of this compound, through the inhibition of FAAH, leads to an orthosteric effect by increasing the concentration of the endogenous orthosteric agonist, anandamide. This is distinct from allosteric modulation, where a compound would bind to a different site on the receptor to modify the agonist's effect.

The following table clarifies the distinction between the action of this compound and allosteric modulators:

Compound TypeBinding Site on ReceptorMechanism of ActionExample
This compound (hypothesized) Does not directly bind to the receptorInhibits FAAH, increasing endogenous orthosteric ligand levelsN/A
Orthosteric Agonist Primary (orthosteric) binding siteDirectly activates the receptorAnandamide
Allosteric Modulator Allosteric (secondary) binding siteModulates the effect of the orthosteric ligandSynthetic CB1 PAMs or NAMs

Metabolism and Regulation of N Hydroxyoctadecanamide Bioactivity

Endogenous Biosynthesis Pathways of N-Hydroxyoctadecanamide Precursors

The biosynthesis of N-acyl amides, including the precursors to this compound, involves pathways that are not yet fully elucidated. nih.gov However, the general mechanism involves the conjugation of a fatty acid to a primary amine metabolite via an amide bond. wikipedia.orgnih.gov For many N-acyl amides, this process is catalyzed by N-acyltransferases. omicsonline.org

Precursors for the synthesis of this compound would be octadecanoic acid (stearic acid) and a hydroxylamine-containing molecule. The formation of the amide bond is a key step. In the broader family of N-acyl amino acids, the formation of the amide bond between acyl-CoAs and glycine (B1666218) can be mediated by enzymes like glycine N-acyltransferase-like 2 (GLYATL2) and 3 (GLYATL3). nih.gov While not directly involving hydroxylamine (B1172632), this illustrates a potential enzymatic pathway for amide bond formation in related molecules.

Enzymatic Biotransformation of this compound and its Derivatives

The enzymatic biotransformation of N-acyl amides is a critical process for regulating their biological activity. nih.gov A key enzyme in the degradation of many N-acyl amides is the Fatty Acid Amide Hydrolase (FAAH). wikipedia.orgresearchgate.net FAAH catalyzes the hydrolysis of these compounds back into their constituent fatty acid and amine. wikipedia.org For instance, FAAH is the primary enzyme responsible for the breakdown of N-acylethanolamines (NAEs) and N-acyl taurines (NATs). wikipedia.org

While the specific enzymes responsible for the biotransformation of this compound are not extensively detailed in the available literature, it is plausible that FAAH or other related hydrolases play a role in its degradation. Biotransformation can also involve oxidation reactions catalyzed by enzymes such as cytochrome P450s (CYPs), which are known to metabolize a wide range of compounds, including fatty acid derivatives. nih.gov Research has also shown that microbial systems, such as Bacillus cereus, can transform 12-hydroxyoctadecanoic acid into 12-hydroxyoctadecanamide, indicating that enzymatic pathways for such conversions exist in nature. researchgate.net

Regulatory Mechanisms of Amide Metabolic Processes

The metabolic processes involving N-acyl amides are tightly regulated to maintain homeostasis. The primary regulatory mechanism is the control of the synthesis and degradation of these molecules through the activity of specific enzymes. nih.gov The expression and activity of enzymes like FAAH are crucial in determining the levels and, consequently, the signaling activity of N-acyl amides. wikipedia.org For example, mice lacking the FAAH enzyme exhibit significantly elevated tissue levels of NAEs. wikipedia.org

The regulation of these metabolic pathways ensures that the signaling functions of N-acyl amides, which include roles in inflammation, pain, and motor control, are appropriately controlled. wikipedia.org The discovery and characterization of various N-acyltransferases and hydrolases continue to shed light on the complexity of this regulatory network. omicsonline.org

Interconnection with Cellular Bioenergetic Pathways

Cellular bioenergetics, the network of metabolic processes that generate and utilize energy, is fundamental to all cellular functions. nih.gov While direct studies linking this compound to cellular bioenergetics are limited, the metabolism of fatty acids, the core component of this molecule, is intrinsically linked to energy production.

Glycolysis and oxidative phosphorylation are the two main pathways for ATP production in most cells. nih.gov Fatty acid oxidation (β-oxidation) is a mitochondrial process that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle and subsequently the oxidative phosphorylation pathway to generate large amounts of ATP. nih.gov The metabolic fate of fatty acids is thus directly tied to the cell's energy status and the relative activity of glycolysis and oxidative phosphorylation. mdpi.com The activation of cellular processes often requires a simultaneous increase in both glycolysis and oxidative phosphorylation to meet energy demands. mdpi.com

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and Sirtuins are key regulators of cellular metabolism and energy homeostasis. nih.govwustl.edu NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. nih.govnih.gov NAD+ is an essential coenzyme for numerous metabolic reactions, including those in glycolysis and the citric acid cycle.

Analytical Methodologies for N Hydroxyoctadecanamide Research

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of N-hydroxyoctadecanamide, allowing for its isolation from complex mixtures prior to detection. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of this compound and related N-acyl amides. Reversed-phase chromatography is the most common modality used for these relatively nonpolar molecules. In this approach, a nonpolar stationary phase, such as C18 or C8, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the hydrophobic interactions between the long alkyl chain of this compound and the stationary phase. The elution of the analyte is modulated by the proportion of the organic solvent in the mobile phase; a higher concentration of the organic solvent decreases the retention time. Additives such as formic acid or ammonium (B1175870) acetate (B1210297) are often included in the mobile phase to improve peak shape and enhance ionization efficiency for subsequent mass spectrometry analysis. nih.gov

A typical HPLC method for the separation of long-chain N-acyl amides would involve a gradient elution, where the concentration of the organic solvent is gradually increased over the course of the analysis. This allows for the efficient separation of a wide range of lipids with varying polarities.

Interactive Data Table: Representative HPLC Conditions for the Analysis of Long-Chain N-Acyl Amides

ParameterCondition
Column Zorbax XDB C18 (4.6 × 75 mm, 3.5 µm) nih.gov
Mobile Phase A Water with 13 mM ammonium acetate and 1% formic acid nih.gov
Mobile Phase B Acetonitrile nih.gov
Gradient 50% B to 100% B over 10 minutes nih.gov
Flow Rate 1 mL/min nih.gov
Column Temperature 40 °C nih.gov
Injection Volume 4 µL nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. oup.com However, due to the low volatility of long-chain amides like this compound, derivatization is often a necessary prerequisite for GC analysis. oup.com This process involves chemically modifying the molecule to increase its volatility and thermal stability. Common derivatization approaches for fatty acid amides include silylation, which targets the hydroxyl and amide groups.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is largely dependent on their boiling points and polarity. The use of alkaline-treated columns has been shown to yield good symmetrical peaks for long-chain amides. oup.com

Interactive Data Table: Exemplary GC Conditions for the Analysis of Derivatized Long-Chain Acid Amides

ParameterCondition
Column 5% Apiezon L on 60-80 mesh Chromosorb-W with 10% KOH oup.com
Column Temperature 220 °C oup.com
Carrier Gas Helium oup.com
Flow Rate 55 mL/min oup.com
Injection Port Temperature 250-300 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar and hydrophilic compounds. Given the presence of the hydrophilic hydroxyl group in this compound, HILIC presents a viable and complementary separation strategy to reversed-phase HPLC.

In HILIC, a polar stationary phase (e.g., silica (B1680970), or bonded phases with amide or diol functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. hplc.euthermofisher.com The separation mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. More polar compounds are more strongly retained. HILIC is often coupled with mass spectrometry, as the high organic content of the mobile phase is advantageous for electrospray ionization. chromatographyonline.com

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the preferred method for the detection and quantification of this compound due to its high sensitivity and selectivity. When coupled with a chromatographic separation technique, it provides a powerful tool for the unambiguous identification and precise measurement of the analyte in complex biological samples.

GC-Mass Spectrometry (GC-MS)

In GC-MS, the gas chromatograph separates the derivatized this compound from other components in the sample before it enters the mass spectrometer. The molecules are then ionized, typically by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a "molecular fingerprint." The fragmentation patterns of trimethylsilyl (B98337) (TMS) derivatives of hydroxy fatty acids have been studied in detail, and these established rules can be applied to interpret the mass spectra of derivatized this compound. marinelipids.ca

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector measures their abundance. By comparing the obtained mass spectrum to a library of known spectra or by interpreting the fragmentation pattern, the identity of the compound can be confirmed. For quantitative analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific fragment ions characteristic of the analyte, thereby increasing sensitivity and reducing chemical noise.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), particularly when using a triple quadrupole mass spectrometer, is the gold standard for the sensitive and selective quantification of this compound in biological matrices. uzh.ch After separation by HPLC or HILIC, the analyte enters the mass spectrometer, where it is ionized, most commonly by electrospray ionization (ESI) in the positive ion mode.

In the tandem mass spectrometer, the first quadrupole (Q1) is set to select the protonated molecule of this compound (the precursor ion). This precursor ion is then fragmented in the second quadrupole (q2), the collision cell, by collision-induced dissociation (CID) with an inert gas. The resulting fragment ions (product ions) are then separated in the third quadrupole (Q3) and detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of the analyte even at very low concentrations in complex samples. The choice of precursor and product ions is critical for the selectivity of the method. uzh.ch

Interactive Data Table: Representative LC-MS/MS Parameters for the Analysis of N-Stearoylethanolamide (a structurally similar compound)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+) uzh.ch
Precursor Ion (m/z) 328.3 uzh.ch
Product Ion (m/z) 62.1 uzh.ch
Declustering Potential (V) 80 uzh.ch
Collision Energy (V) 25 uzh.ch
Collision Cell Exit Potential (V) 10 uzh.ch

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large and small molecules with minimal fragmentation. nih.gov In the context of this compound, a lipid molecule, MALDI-TOF MS serves as a powerful tool for its detection and characterization, particularly within complex biological mixtures. nih.govlipotype.com

The process involves co-crystallizing the analyte (this compound) with a matrix compound that strongly absorbs laser energy at a specific wavelength. nih.gov Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, leading to its desorption and ionization. The resulting ions are then accelerated in an electric field and travel through a flight tube to a detector. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight of this compound with high accuracy. mdpi.com

For the analysis of lipids like this compound, the selection of an appropriate matrix is crucial for achieving optimal ionization and sensitivity. nih.gov Common matrices for lipid analysis are organic acids that absorb in the UV range.

Table 1: Common Matrices for MALDI-TOF MS Analysis of Lipids

Matrix Compound Abbreviation Typical Analytes
2,5-Dihydroxybenzoic acid DHB Phospholipids, Glycolipids
α-Cyano-4-hydroxycinnamic acid CHCA Peptides, smaller lipids
Sinapinic acid SA Proteins, larger lipids
9-Aminoacridine 9-AA Phospholipids

The resulting mass spectrum of this compound would be expected to show a prominent peak corresponding to the intact molecule, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. aocs.org Fragmentation, if it occurs, can provide structural information. For this compound, fragmentation might involve cleavage of the amide bond, providing information about the fatty acid and hydroxylamine (B1172632) moieties.

Spectroscopic Characterization Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb light.

The this compound molecule contains an amide functional group, which exhibits a weak n→π* electronic transition. ucalgary.ca This transition typically occurs at a wavelength of around 215 nm. ucalgary.ca As this compound lacks a more extensive system of conjugated double bonds, its UV absorbance is expected to be in the far UV region and relatively weak. This makes direct quantitative analysis by UV-Vis spectroscopy challenging, especially at low concentrations or in the presence of other UV-absorbing compounds. sigmaaldrich.com

However, UV-Vis spectroscopy can be employed for the analysis of this compound following a derivatization reaction that introduces a strong chromophore into the molecule.

Table 2: Typical UV-Vis Absorption of Amide Bonds

Transition Typical Wavelength (λmax) Molar Absorptivity (ε)
n→π* ~215 nm Low
π→π* <200 nm High

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the different types of protons present in the molecule. The long aliphatic chain would show a large, complex signal in the upfield region (around 1.2-1.6 ppm) for the methylene (B1212753) (-CH₂-) groups. The terminal methyl (-CH₃) group would appear as a triplet at approximately 0.9 ppm. Protons adjacent to the carbonyl group and the nitrogen atom would be shifted downfield. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the amide group would appear significantly downfield, typically in the range of 170-180 ppm. ucalgary.caajol.info The carbons of the long alkyl chain would resonate in the upfield region (around 14-40 ppm). researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
CH₃ (terminal) ~0.9 (triplet) ~14
(CH₂)n (chain) ~1.2-1.6 (multiplet) ~22-35
CH₂ adjacent to C=O ~2.2 (triplet) ~36
C=O (amide) - ~175
N-H ~6.0-8.0 (broad singlet) -
O-H Variable (broad singlet) -

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, confirming the structure of this compound.

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm). This technique is particularly sensitive to the overtones and combination bands of molecular vibrations, especially those involving hydrogen atoms (C-H, N-H, O-H). mdpi.com

For this compound, NIR spectroscopy can serve as a rapid and non-destructive analytical method. nih.gov The long alkyl chain will give rise to strong C-H stretching and bending overtones. The N-H and O-H groups of the hydroxamic acid moiety will also produce characteristic absorption bands.

NIR spectroscopy is often used for quantitative analysis of bulk material and can be applied to determine the concentration of this compound in various matrices, including pharmaceutical formulations and biological samples. nih.gov The technique is advantageous due to its speed, minimal sample preparation, and the ability to penetrate samples more deeply than mid-infrared radiation. nih.gov

Table 5: Characteristic NIR Absorption Bands for Relevant Functional Groups

Functional Group Wavenumber Range (cm⁻¹) Vibration Type
C-H 4000-4500, 5600-6000 First and second overtones of stretching
N-H 4800-5000, 6500-7000 First overtone of stretching, combination bands
O-H 4800-5200, 6800-7200 First overtone of stretching, combination bands

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate analysis of this compound from complex biological or environmental matrices necessitates efficient sample preparation to isolate the analyte and remove interfering substances. nih.govnih.gov The choice of extraction protocol depends on the nature of the matrix and the physicochemical properties of this compound, which is a lipophilic molecule.

Liquid-Liquid Extraction (LLE): This is a classic method for extracting lipids from biological tissues and fluids. nih.gov A common LLE method is the Folch or Bligh and Dyer procedure, which uses a mixture of chloroform (B151607) and methanol. ugent.be The tissue is homogenized in the solvent mixture, leading to the precipitation of proteins and the partitioning of lipids into the organic phase. The addition of water or a salt solution induces phase separation, with the lower chloroform layer containing the lipids, including this compound. ugent.be Another less toxic solvent system that can be employed is a mixture of hexane (B92381) and isopropanol. umich.edu

Solid-Phase Extraction (SPE): SPE provides a more selective and often cleaner extraction compared to LLE. nih.govaocs.org For a lipophilic compound like this compound, a reversed-phase SPE cartridge (e.g., C18 or C8) can be used. The aqueous sample is loaded onto the conditioned cartridge, and polar impurities are washed away with a polar solvent (e.g., water or low-percentage methanol). This compound is then eluted with a non-polar organic solvent such as hexane, ethyl acetate, or a higher concentration of methanol. aocs.org Normal-phase SPE, using silica or alumina (B75360) as the stationary phase, can also be employed to separate lipids based on polarity. researchgate.netresearchgate.net

Table 6: Comparison of Extraction Methods for this compound

Method Principle Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquid phases High recovery for a broad range of lipids, well-established protocols Can be labor-intensive, may co-extract interfering substances, uses large solvent volumes
Solid-Phase Extraction (SPE) Selective adsorption onto a solid sorbent High selectivity, cleaner extracts, reduced solvent consumption, potential for automation Can have lower recovery if conditions are not optimized, cost of cartridges

Following extraction, the solvent is typically evaporated, and the residue is reconstituted in a suitable solvent for subsequent analysis by the chromatographic and spectroscopic methods described above.

Table of Compounds

Compound Name
This compound
Chloroform
Methanol
Hexane
Isopropanol
Ethyl acetate
2,5-Dihydroxybenzoic acid
α-Cyano-4-hydroxycinnamic acid
Sinapinic acid
9-Aminoacridine
Dansyl Chloride
Fluorescamine

Development of Sensitive and Specific Assays for this compound Detection

The accurate quantification of this compound in complex biological matrices is crucial for understanding its physiological roles. The development of sensitive and specific analytical methods is paramount, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays representing the primary strategies. nih.govnih.gov These techniques offer the high sensitivity and selectivity required to detect and quantify low-abundance lipid mediators. nih.gov

Mass Spectrometry-Based Assays

Liquid chromatography paired with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of N-acylethanolamines and other lipid-derived signaling molecules in biological samples. nih.gov This approach combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry. miami.edu

Method Development Considerations:

The development of a robust LC-MS/MS method for this compound involves several critical steps:

Sample Preparation: The initial step involves extracting the analyte from the biological matrix (e.g., plasma, tissue) and removing interfering substances like proteins and phospholipids. Common techniques include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction. caymanchem.com

Chromatographic Separation: Reversed-phase chromatography is typically employed to separate this compound from other endogenous lipids. The choice of column (e.g., C18) and mobile phase gradient is optimized to achieve good peak shape and resolution from isomeric compounds. caymanchem.comamazonaws.com

Mass Spectrometric Detection: Tandem mass spectrometry, often using a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode for quantification. caymanchem.com This involves selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion generated through fragmentation. This highly specific transition ensures that only the target analyte is quantified, minimizing background noise. caymanchem.com The use of high-resolution mass spectrometry (HRMS) can further enhance specificity and aid in the identification of unknown related compounds. miami.edufda.govresearchgate.net

Table 1: Key Parameters for LC-MS/MS Method Development for this compound

Parameter Description Common Approaches
Sample Preparation Extraction and purification of the analyte from the biological matrix. Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction (SPE). caymanchem.com
Chromatography Separation of the analyte from other sample components. Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column. miami.educaymanchem.com
Mobile Phases Solvents used to carry the sample through the chromatography column. A gradient of water with additives (e.g., ammonium acetate, acetic acid) and an organic solvent like acetonitrile/methanol. caymanchem.com
Ionization Source Method for generating ions from the analyte for MS analysis. Electrospray Ionization (ESI), typically in negative ion mode for related fatty acids. researchgate.net
Detection Mode Mass spectrometry technique for selective quantification. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. caymanchem.com

| Internal Standard | A stable isotope-labeled version of the analyte added to samples for accurate quantification. | Deuterated this compound would be ideal to correct for matrix effects and extraction losses. researchgate.net |

Immunoassays

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide an alternative and often high-throughput method for quantification. nih.govnih.gov The development of an immunoassay is contingent on the production of a specific antibody that recognizes this compound.

Stages of Immunoassay Development:

Because small molecules like this compound are not immunogenic on their own, they must be chemically coupled to a larger carrier protein to elicit an immune response. nih.gov This modified molecule is known as a hapten-carrier conjugate.

The key stages include:

Hapten Synthesis: The structure of this compound is modified to introduce a reactive group (e.g., a carboxylic acid) that allows it to be conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Thyroglobulin (Thy). nih.gov

Immunogen Preparation: The synthesized hapten is covalently linked to the carrier protein to create an immunogen, which is then used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies. nih.gov

Antibody Screening and Characterization: The resulting antibodies are screened for their ability to bind specifically to this compound. The selectivity is tested by assessing cross-reactivity with structurally similar molecules. nih.gov

Assay Format Development: A suitable immunoassay format is chosen. A competitive ELISA is a common format for small molecule detection. In this setup, the sample analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. nih.gov

Validation: The assay is validated to determine its sensitivity (limit of detection), specificity, accuracy, and precision. mdpi.comnih.gov

Table 2: Stages of Immunoassay Development for this compound

Stage Objective Key Activities
1. Hapten Design & Synthesis Create a derivative of this compound that can be linked to a carrier protein. Chemical modification of the parent molecule to add a linker arm with a reactive functional group. nih.gov
2. Immunogen Conjugation Couple the hapten to a large protein to make it immunogenic. Covalently bonding the hapten to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). nih.gov
3. Immunization & Antibody Production Generate antibodies that recognize the hapten. Immunizing animals with the hapten-protein conjugate and subsequently harvesting the antibodies (polyclonal or monoclonal).
4. Assay Development Design a robust and sensitive detection method. Optimizing assay conditions (e.g., antibody/antigen concentrations, incubation times) in a format like competitive ELISA. nih.gov

| 5. Validation | Ensure the assay is reliable and accurate for its intended purpose. | Testing for specificity against related compounds, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing precision and recovery in biological samples. mdpi.compmda.go.jp |

Advanced Research Topics and Future Directions for N Hydroxyoctadecanamide

Structure-Activity Relationship (SAR) Elucidation for Enhanced Bioactivity

The biological effects of N-hydroxyoctadecanamide are intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to its chemical framework influence its bioactivity, paving the way for the design of more potent and selective analogs. nih.gov The primary goal of SAR analysis is to correlate specific structural features with observed biological activities. mdpi.com

Key areas of investigation for the SAR of this compound and its derivatives include modifications to the hydroxamic acid headgroup, alterations to the length and saturation of the octadecanoyl carbon chain, and the introduction of various functional groups. The hydroxamic acid moiety is a critical pharmacophore, known for its ability to chelate metal ions, which is often central to the biological activity of this class of compounds. acs.orgunimi.it

Systematic modifications and subsequent biological evaluation will allow for the construction of a comprehensive SAR model. This model will be instrumental in guiding the rational design of novel this compound derivatives with tailored biological profiles for potential therapeutic applications.

Table 1: Potential Modifications for SAR Studies of this compound

Molecular RegionPotential ModificationsRationale
Hydroxamic Acid Headgroup N-alkylation, O-alkylation, cyclizationTo investigate the importance of the N-hydroxyl group for activity and to modulate properties like cell permeability and metabolic stability.
Octadecanoyl Chain Shortening or lengthening the acyl chain, introducing double or triple bonds, branchingTo determine the optimal chain length for target engagement and to explore the impact of conformational rigidity on bioactivity.
Functionalization Introduction of aromatic rings, halogens, or hydroxyl groups along the chainTo explore new interactions with biological targets and to alter physicochemical properties such as solubility and lipophilicity.

Supramolecular Assembly and Self-Assembled Fibrillar Networks (SAFINs)

The ability of molecules to self-assemble into highly ordered supramolecular structures is a fascinating area of research with implications for materials science and drug delivery. Recent studies have shown that derivatives of (R)-12-hydroxystearic acid, which are structurally similar to this compound, can form self-assembled fibrillar networks (SAFINs) in various organic liquids, leading to the formation of molecular gels. rsc.orgresearchgate.net These SAFINs are created through non-covalent interactions such as hydrogen bonding. nih.gov

The self-assembly of this compound and its derivatives into SAFINs is a promising area of investigation. The formation of these networks is influenced by the molecular structure of the gelator and the nature of the solvent. nih.gov The unique properties of these gels, such as their thermo-reversibility and responsiveness to mechanical stress (thixotropy), make them attractive for a range of applications. rsc.orgresearchgate.net Understanding the principles governing the supramolecular assembly of this compound will be key to harnessing its potential in the development of novel biomaterials. nih.govresearchgate.net

Innovative Biocatalytic Transformations and Enzyme Engineering for this compound Derivatization

The synthesis of this compound and its derivatives can be achieved through environmentally friendly and highly selective biocatalytic methods. nih.gov Enzymes, particularly lipases, have been successfully employed for the synthesis of various fatty hydroxamic acids. nih.gov These enzymatic approaches offer several advantages over traditional chemical synthesis, including milder reaction conditions and reduced waste generation. nih.gov

Enzyme engineering presents a powerful tool to further enhance the efficiency and substrate scope of these biocatalytic transformations. By modifying the active site of enzymes like lipases or acyltransferases, it is possible to create variants with improved activity towards this compound precursors or that can catalyze the formation of novel derivatives. google.com This approach allows for the targeted synthesis of a diverse library of this compound analogs for SAR studies and other applications.

Table 2: Enzymes for Potential Biocatalytic Derivatization of this compound

Enzyme ClassPotential ReactionAdvantages
Lipases Amidation of stearic acid or its esters with hydroxylamine (B1172632)Readily available, broad substrate specificity, can be used in organic solvents. nih.gov
Acyltransferases Transfer of the octadecanoyl group to a hydroxylamine derivativeHigh selectivity, potential for regioselective modifications.
Hydroxynitrilases Can be engineered for the synthesis of chiral building blocksPotential for creating stereochemically defined this compound derivatives. nih.gov

Computational Modeling and Simulation of Molecular Interactions

Computational tools such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and understanding the interactions of this compound with its biological targets at the atomic level. jddhs.com Molecular docking can be used to predict the preferred binding orientation of this compound within the active site of a target protein, providing insights into the key interactions that stabilize the complex. nih.govnih.govmdpi.comsemanticscholar.org

Molecular dynamics simulations can then be employed to study the dynamic behavior of the this compound-protein complex over time, offering a more realistic representation of the biological system. semanticscholar.org These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, providing a quantitative measure of binding affinity. This computational approach can guide the design of more potent and selective this compound derivatives by predicting how structural modifications will affect target binding.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Impact

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-endpoint assays and embrace a systems-level approach. The integration of multi-omics data, including lipidomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to this compound treatment. nih.gov

Lipidomics, the large-scale study of lipids, is particularly relevant for understanding the metabolism and signaling pathways affected by this compound, given its identity as a fatty acid derivative. nih.govnih.gov Profiling changes in the lipidome following this compound exposure can reveal its impact on related signaling lipids like N-acylethanolamines and their metabolic pathways. nih.govnih.govamsterdamumc.nluniversiteitleiden.nl By combining lipidomic data with proteomic and metabolomic analyses, researchers can construct detailed molecular networks that illustrate the multifaceted biological impact of this compound.

Strategic Development of Advanced Research Tools for this compound Study

The advancement of research on this compound is critically dependent on the development of specialized tools to probe its biological functions. pageplace.de High-quality chemical probes are essential for dissecting the molecular mechanisms of action of this compound. bohrium.comnih.gov The development of a selective and potent chemical probe for this compound's primary biological target would be a significant step forward. nih.gov

The design of such probes often involves creating analogs that incorporate reporter tags, such as fluorescent groups or biotin, to enable visualization and pull-down experiments. mskcc.org Furthermore, the development of sensitive and specific analytical methods, such as immunoassays or advanced mass spectrometry-based techniques, is crucial for the accurate quantification of this compound in biological samples. researchgate.net These advanced research tools will be instrumental in accelerating the pace of discovery in the field of this compound research.

Q & A

Q. Note on Sources :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.